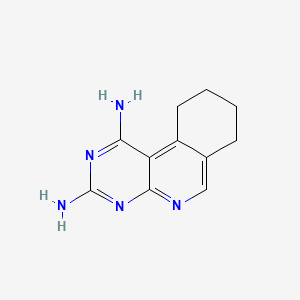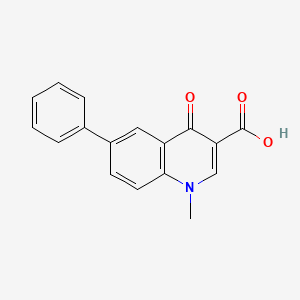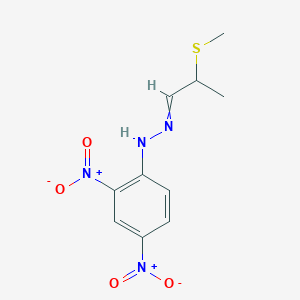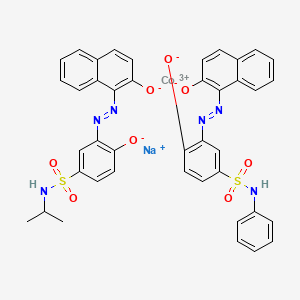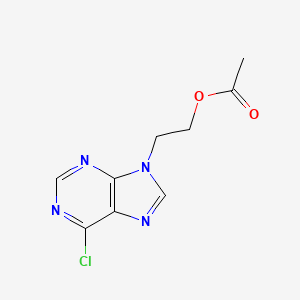amino}benzoyl)amino]pentanedioic acid CAS No. 51865-80-6](/img/structure/B12794741.png)
3-[(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 121183 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 121183 involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. The exact synthetic route can vary, but it often includes steps such as condensation reactions, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 121183 is scaled up using similar synthetic routes but with modifications to accommodate larger volumes. This often involves the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistency and quality.
化学反応の分析
Types of Reactions
NSC 121183 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学的研究の応用
NSC 121183 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: NSC 121183 is studied for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
作用機序
The mechanism of action of NSC 121183 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to changes in cell function and behavior.
類似化合物との比較
NSC 121183 can be compared to other similar compounds in terms of its chemical structure and properties. Some similar compounds include:
NSC 121184: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
NSC 121185:
The uniqueness of NSC 121183 lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.
特性
CAS番号 |
51865-80-6 |
|---|---|
分子式 |
C20H22N8O5 |
分子量 |
454.4 g/mol |
IUPAC名 |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-12-8-23-18-16(24-12)17(21)26-20(22)27-18)13-4-2-10(3-5-13)19(33)25-11(6-14(29)30)7-15(31)32/h2-5,8,11H,6-7,9H2,1H3,(H,25,33)(H,29,30)(H,31,32)(H4,21,22,23,26,27) |
InChIキー |
XGUYWWCTJUKORI-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)


